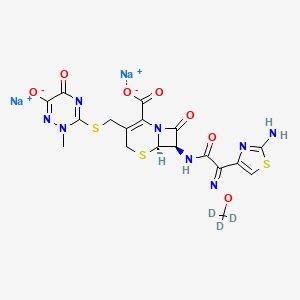

Ceftriaxone-d3DisodiumSalt

Description

Foundational Overview of Ceftriaxone (B1232239) within the β-Lactam Antibiotic Class and its Core Research Relevance

Ceftriaxone is a third-generation cephalosporin (B10832234), a subclass of β-lactam antibiotics. wikipedia.orgbiolife-publisher.it These antibiotics are characterized by a central β-lactam ring that is crucial for their antibacterial activity. biolife-publisher.itpatsnap.com The mechanism of action for Ceftriaxone, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. researchgate.netdrugbank.comtandfonline.com It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. wikipedia.orgpatsnap.comresearchgate.net This disruption of cell wall integrity leads to bacterial cell lysis and death. patsnap.comresearchgate.net

Ceftriaxone exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. drugbank.comtandfonline.comoup.com Its high potency and stability against many β-lactamases—enzymes produced by some bacteria to inactivate β-lactam antibiotics—make it a valuable agent in clinical settings. nih.govgoogle.com The core research relevance of Ceftriaxone lies in understanding its pharmacokinetic properties, mechanisms of bacterial resistance, and its efficacy against various pathogens. researchgate.netnih.gov

Table 1: Key Characteristics of Ceftriaxone

| Characteristic | Description |

|---|---|

| Drug Class | Third-generation cephalosporin, β-Lactam antibiotic wikipedia.orgbiolife-publisher.it |

| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) patsnap.comresearchgate.netdrugbank.com |

| Spectrum of Activity | Broad-spectrum against many Gram-positive and Gram-negative bacteria drugbank.comtandfonline.comoup.com |

| Key Research Areas | Pharmacokinetics, bacterial resistance, clinical efficacy researchgate.netnih.gov |

Principles and Methodological Advantages of Stable Isotopic Labeling (e.g., Deuteration) in Contemporary Pharmaceutical Research

Stable isotopic labeling is a technique where an atom in a drug molecule is replaced with its heavier, non-radioactive isotope. nih.govmusechem.com Common stable isotopes used in pharmaceutical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a molecule that is chemically identical to the parent drug but has a slightly higher mass, which can be detected by mass spectrometry. nih.govatlanchimpharma.com

Deuteration, the replacement of hydrogen with deuterium, is a particularly common and advantageous method in pharmaceutical research. musechem.commusechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.netwikipedia.org This difference in bond strength can lead to the "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of this bond is slowed. wikipedia.orgbioscientia.de

The primary advantages of stable isotopic labeling, especially deuteration, in pharmaceutical research include:

Enhanced Metabolic Stability: By strategically placing deuterium at sites of metabolic activity, the rate of drug metabolism can be reduced, potentially leading to a longer drug half-life. symeres.comresearchgate.netjuniperpublishers.com

Use as Internal Standards: Deuterated compounds are ideal internal standards for quantitative analysis in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). veeprho.comnucleosyn.com They co-elute with the non-labeled drug, improving the accuracy and precision of drug quantification in biological matrices. veeprho.com

Mechanistic Studies: Isotopic labeling helps in elucidating drug metabolism pathways and identifying metabolites. symeres.comnih.govjuniperpublishers.com By tracking the labeled compound, researchers can determine how a drug is broken down in the body.

Non-Radioactive: Unlike radioactive isotopes, stable isotopes are not radioactive, making them safer to handle and use in clinical studies. nih.govatlanchimpharma.com

Specific Research Utility of Ceftriaxone-d3 Disodium (B8443419) Salt as a Critical Analytical Reference Standard and Mechanistic Probe

Ceftriaxone-d3 Disodium Salt is a deuterated analog of Ceftriaxone where three hydrogen atoms in the methoxy (B1213986) group have been replaced by deuterium. veeprho.comlgcstandards.com This specific labeling makes it an invaluable tool in pharmaceutical research for several reasons.

As a critical analytical reference standard , Ceftriaxone-d3 Disodium Salt is primarily used as an internal standard in the quantitative analysis of Ceftriaxone in biological samples such as plasma and urine. veeprho.comnucleosyn.com Its use in LC-MS methods improves the accuracy and reliability of pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Ceftriaxone. veeprho.com While highly useful, it is important to note that in some LC-MS/MS instrument setups, the naturally occurring isotopes in unlabeled Ceftriaxone can interfere with the signal of Ceftriaxone-d3, which requires careful method development. wellcomeopenresearch.org

As a mechanistic probe , Ceftriaxone-d3 Disodium Salt can be used to investigate the metabolic fate of the methoxy group of Ceftriaxone. Although Ceftriaxone metabolism is generally considered negligible, studying the potential for O-demethylation can provide a more complete understanding of its disposition in the body. wikipedia.org The kinetic isotope effect introduced by the deuterium atoms can help determine if the cleavage of the methoxy group is a significant metabolic pathway. juniperpublishers.com

Table 2: Research Applications of Ceftriaxone-d3 Disodium Salt

| Application | Description |

|---|---|

| Analytical Reference Standard | Used as an internal standard in LC-MS assays for the precise quantification of Ceftriaxone in biological fluids. veeprho.comnucleosyn.com |

| Pharmacokinetic Studies | Facilitates accurate determination of Ceftriaxone's ADME properties. veeprho.com |

| Metabolic Research | Serves as a probe to investigate the metabolic stability and pathways of the methoxy group of Ceftriaxone. juniperpublishers.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H16N8Na2O7S3 |

|---|---|

Molecular Weight |

601.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8+;;/t9-,15-;;/m1../s1/i2D3;; |

InChI Key |

FDRNWTJTHBSPMW-RVJFWZMESA-L |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=NN4C)[O-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for Ceftriaxone D3disodiumsalt

General Approaches for Regioselective Deuterium (B1214612) Introduction into Complex Organic Molecules in Drug Synthesis

The selective introduction of deuterium into complex molecules is a sophisticated task that has seen significant methodological advancements. The primary goal is to achieve high levels of deuterium incorporation at specific molecular sites with minimal isotopic scrambling. d-nb.info These methods can be broadly categorized into three main strategies: hydrogen isotope exchange (HIE), the use of deuterated building blocks, and catalytic transfer deuteration.

Hydrogen Isotope Exchange (HIE): This "late-stage" functionalization approach involves the direct replacement of C-H bonds with C-D bonds on an existing molecular scaffold. snnu.edu.cn Transition-metal catalysts, particularly those based on iridium, palladium, and ruthenium, are frequently employed to direct the exchange to specific positions, often guided by existing functional groups within the molecule. snnu.edu.cnjst.go.jp For instance, iridium complexes can catalyze ortho-selective C-H deuteration of aromatic rings directed by groups like amides or ketones. snnu.edu.cn Superacid-catalyzed methods have also been developed, using reagents like D2O to achieve α-deuteration of ketones with high efficiency. rsc.org While powerful for accessing various deuterated analogs from a common precursor, HIE can sometimes lead to a distribution of isotopologues and may require extensive optimization to achieve site-selectivity. d-nb.info

Deuterated Building Blocks: A more controlled and often more efficient strategy involves the synthesis of the target molecule from small, pre-deuterated precursors or building blocks. d-nb.infoenamine.net This bottom-up approach ensures that the deuterium is located precisely where intended and generally results in very high isotopic purity. rsc.org A wide array of simple deuterated reagents, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), methanol-d4, and deuterated aldehydes, are commercially available or can be readily synthesized. rsc.orgnih.gov These building blocks are then incorporated into the main molecular framework using standard synthetic organic chemistry techniques. rsc.org This method is particularly advantageous for complex molecules where late-stage HIE would lack selectivity or lead to unwanted side reactions.

Catalytic Transfer Deuteration: This emerging technique offers a practical alternative to using high-pressure deuterium (D2) gas. marquette.edubohrium.com It utilizes readily available and easy-to-handle deuterium donors, such as deuterated water (D2O), deuterated alcohols (e.g., isopropanol-d8), or formic acid-d2, to transfer deuterium to unsaturated functionalities like alkenes and alkynes. marquette.edubohrium.com The reactions are mediated by transition metal catalysts, with different metals providing unique selectivities. bohrium.com This method avoids the need for specialized high-pressure equipment and can offer excellent chemo- and regioselectivity for deuterium incorporation. marquette.edu

| Deuteration Strategy | Description | Advantages | Considerations |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a fully or partially assembled molecule, often using metal catalysts. snnu.edu.cn | Allows for late-stage deuteration of complex molecules; useful for creating libraries of deuterated analogs. | Can result in mixtures of isotopologues; regioselectivity may be challenging to control. d-nb.info |

| Deuterated Building Blocks | Synthesis of the target molecule using precursors that already contain deuterium at specific positions. d-nb.infoenamine.net | High regioselectivity and isotopic purity; predictable outcomes. rsc.org | Requires synthesis of specific deuterated starting materials; may involve longer overall synthetic routes. |

| Catalytic Transfer Deuteration | Reduction of unsaturated bonds using a deuterium donor (e.g., D2O) in the presence of a transition metal catalyst. marquette.edu | Avoids the use of D2 gas; often uses mild reaction conditions; can be highly selective. bohrium.com | Primarily applicable to molecules with reducible functional groups like alkenes or alkynes. |

Detailed Synthetic Pathways for the Derivation of Ceftriaxone-d3 Disodium (B8443419) Salt from Unlabeled Precursors

The key to producing the deuterated analog is the preparation and use of a deuterated side-chain precursor. The specific synthon required is (2-amino-4-thiazolyl)(methoxy-d3-imino)acetic acid or an activated form thereof. The synthesis of this building block would involve using a deuterated methylating agent, such as methyl-d3 iodide (CD3I) or deuterated dimethyl sulfate (B86663) ((CD3)2SO4), in the formation of the oxime's methyl ether.

A plausible synthetic pathway can be outlined as follows:

Preparation of the Deuterated Side Chain: The synthesis begins with a suitable starting material, such as ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate. This is converted to the corresponding oxime by reaction with hydroxylamine. The crucial isotopic labeling step involves the O-alkylation of this oxime using a trideuteromethylating agent to form the (methoxy-d3)imino group.

Coupling to the Cephalosporin (B10832234) Core: The deuterated side chain, typically activated as an acid chloride or an active ester (AE), is then coupled to the 7-amino group of a protected cephalosporin core. A common industrial intermediate is 7-amino-3-(((2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-ACT). google.com The condensation reaction between the deuterated side chain and 7-ACT yields the protected Ceftriaxone-d3.

Deprotection and Salt Formation: The final steps involve the removal of any protecting groups from the carboxylic acid moiety of the cephalosporin core. Following deprotection, the resulting Ceftriaxone-d3 free acid is treated with a suitable sodium salt, such as sodium acetate (B1210297) or sodium isooctanoate, to furnish the final product, Ceftriaxone-d3 Disodium Salt. google.com

This building-block approach ensures that the deuterium label is incorporated with high efficiency and is confined exclusively to the desired methoxy (B1213986) position, which is critical for its use as an internal standard.

Optimization Protocols for Maximizing Deuterium Labeling Efficiency and Confirming Positional Specificity within the Ceftriaxone (B1232239) Structure

Achieving high isotopic enrichment and ensuring the precise location of the deuterium atoms are paramount for the utility of labeled compounds. A combination of reaction optimization and rigorous analytical characterization is employed to meet these quality standards.

Optimization of Labeling: The efficiency of deuterium incorporation is highly dependent on the reaction conditions. musechem.com In the context of the building block strategy for Ceftriaxone-d3, optimization would focus on the O-alkylation step. Key parameters to control include:

Deuterating Reagent: Ensuring the high isotopic purity of the trideuteromethylating agent (e.g., >99% D).

Reaction Time and Temperature: Adjusting these parameters to drive the reaction to completion, thereby maximizing the conversion of the unlabeled precursor to the deuterated product.

Solvent and Base: Selecting a solvent system that is free of exchangeable protons and a non-nucleophilic base to prevent side reactions and ensure clean conversion.

Continuous flow chemistry is an advanced technique that can be used to optimize H/D exchange reactions, offering precise control over reaction parameters and improving safety and scalability. x-chemrx.com

Confirmation of Positional Specificity and Isotopic Enrichment: A suite of analytical techniques is used to verify the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for confirming the exact location of deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ceftriaxone-d3, the signal corresponding to the methoxy protons (a singlet typically around 4 ppm in the unlabeled compound) would be absent or significantly diminished, providing direct evidence of successful deuteration at that position. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum at the chemical shift corresponding to the methoxy group confirms that the deuterium is located exclusively at the intended position. magritek.comsigmaaldrich.com The integration of this signal can be used to quantify the level of deuteration relative to a standard. sigmaaldrich.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the labeled compound and to assess the isotopic distribution. rsc.org For Ceftriaxone-d3, the molecular ion peak will be shifted by +3 mass units compared to the unlabeled compound. nih.gov Analysis of the isotopic cluster allows for the calculation of the average deuterium incorporation and confirms the absence of under- or over-deuterated species. rsc.orgnih.gov

These analytical methods, used in combination, provide a comprehensive characterization of Ceftriaxone-d3 Disodium Salt, ensuring its suitability as a high-purity reference standard for analytical and research purposes. ansto.gov.au

Advanced Analytical Characterization of Ceftriaxone D3disodiumsalt

Spectroscopic Techniques for Comprehensive Isotopic Purity and Deuterium (B1214612) Localization Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and isotopic purity of Ceftriaxone-d3 disodium (B8443419) salt. By providing a highly accurate mass measurement, HRMS can distinguish between the labeled compound and its unlabeled counterpart, as well as other potential impurities. The accurate mass of Ceftriaxone-d3 is 557.0649, which is distinct from the unlabeled form. lgcstandards.com

HRMS analysis also allows for the assessment of isotopic enrichment. By examining the mass spectrum, analysts can determine the percentage of molecules that have successfully incorporated the three deuterium atoms. This is crucial for its use as an internal standard in quantitative mass spectrometry-based assays. veeprho.com In some cases, during method development for liquid chromatography-tandem mass spectrometry (LC-MS/MS), interference can be observed where the naturally abundant isotope in unlabeled ceftriaxone (B1232239) (M+3) has the same mass as ceftriaxone-d3, which must be chromatographically resolved or otherwise accounted for. nih.gov

| Parameter | Value | Source |

| Analyte Name | Ceftriaxone O-methyl-d3 | lgcstandards.com |

| Molecular Formula | C18H15D3N8O7S3 | lgcstandards.com |

| Accurate Mass | 557.0649 | lgcstandards.com |

| Molecular Weight | 557.6 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. For Ceftriaxone-d3 disodium salt, NMR is used to confirm the precise location of the deuterium atoms. The IUPAC name, (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, indicates that the deuterium atoms are located on the methoxy (B1213986) group. nih.gov

¹H NMR spectra would show the absence of the methoxy proton signal that is present in the unlabeled ceftriaxone, while ²H (Deuterium) NMR would show a signal corresponding to the deuterated methoxy group. Quantitative NMR (qNMR) can also be employed to determine the isotopic enrichment by comparing the integral of the deuterium signal to that of a known internal standard.

Chromatographic Methodologies for Purity Assessment and Related Substance Analysis of Ceftriaxone-d3 Disodium Salt

Chromatographic techniques are essential for separating Ceftriaxone-d3 disodium salt from its unlabeled form, as well as from any process-related impurities or degradation products.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC for the analysis of Ceftriaxone and its labeled analogs, including higher resolution, increased sensitivity, and shorter run times. nih.gov Several UHPLC methods have been developed for the impurity profiling of ceftriaxone, which can be adapted for the d3-labeled version. nih.govresearchgate.net These methods are crucial for detecting and quantifying any potential impurities that may co-elute or interfere with the main compound. nih.gov A key aspect of method development is optimizing parameters such as the mobile phase composition (e.g., acetonitrile (B52724) concentration, pH, and ion-pairing agents) and the column chemistry to achieve a complete separation of all relevant species in a short timeframe, often around 10 minutes. nih.govresearchgate.net

| Method Parameter | Typical Conditions for Ceftriaxone Analysis | Source |

| Technique | Reversed-Phase UHPLC | nih.gov |

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate, phosphate (B84403) buffer) | nih.govresearchgate.nethilarispublisher.com |

| Detection | UV (e.g., 220 nm, 242 nm) or Mass Spectrometry | nih.govhilarispublisher.comijbs.org |

| Run Time | Approximately 10 minutes | nih.govnih.gov |

While isotopically labeled compounds are chemically similar to their unlabeled counterparts, slight differences in retention time can sometimes be observed in high-resolution chromatography. This is known as the isotopic effect. It is critical to develop a chromatographic method with sufficient resolution and selectivity to separate Ceftriaxone-d3 from unlabeled Ceftriaxone, especially when the labeled compound is used as an internal standard for the quantification of the unlabeled drug. nih.gov The method must also be able to separate potential impurities, such as degradation products or isomers, from both the labeled and unlabeled analytes. nih.gov The use of ion-pairing agents, such as hexadecyltrimethylammonium bromide, has been explored to improve the retention and peak shape of the polar ceftriaxone molecule on reverse-phase columns. nih.gov

A significant challenge in the use of Ceftriaxone-d3 as an internal standard is the potential for "crosstalk" or interference in the mass spectrometer. nih.gov The naturally occurring isotopes of unlabeled ceftriaxone can contribute to the signal at the mass-to-charge ratio of the deuterated standard, which can lead to inaccuracies in quantification if not properly addressed through chromatographic separation or mathematical correction. nih.gov

Metrological Approaches for the Certification of Ceftriaxone-d3 Disodium Salt as a Reference Material

For Ceftriaxone-d3 disodium salt to be used as a Certified Reference Material (CRM), its purity must be established with a high degree of accuracy and with a stated uncertainty. sigmaaldrich.com This involves a metrological approach, which often combines results from multiple, independent analytical techniques. nist.gov

The certification process typically involves:

Purity determination by a primary method like qNMR , which can provide direct traceability to the International System of Units (SI). nist.gov

Orthogonal purity assessments using techniques like HPLC with different detection methods (e.g., UV, MS) to identify and quantify impurities. nist.gov

Analysis of residual solvents and water content by methods such as Karl Fischer titration and thermogravimetric analysis (TGA). nist.gov

Characterization of inorganic impurities.

The data from these different methods are then statistically combined to assign a certified purity value with a calculated uncertainty. nist.gov Suppliers of reference materials, such as LGC Standards and Sigma-Aldrich, provide a Certificate of Analysis that documents these findings and ensures the material's suitability for its intended use in quality control and analytical testing. lgcstandards.comsigmaaldrich.comlgcstandards.com Some suppliers offer exact weight packaging, where the certificate indicates the precise mass of the material in the vial, which is critical for preparing accurate standard solutions. lgcstandards.comlgcstandards.com

Applications of Ceftriaxone D3disodiumsalt in Preclinical and in Vitro Research Models

Development and Validation of Quantitative Bioanalytical Methods for Unlabeled Ceftriaxone (B1232239).

The development of reliable methods to quantify Ceftriaxone in biological samples like plasma is fundamental for obtaining accurate pharmacokinetic data. researchgate.net While high-performance liquid chromatography with ultraviolet detection (HPLC-UV) has been used, these methods are often less sensitive and require larger sample volumes compared to LC-MS/MS assays. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like Ceftriaxone-d3 Disodium (B8443419) Salt is a cornerstone of modern bioanalytical method development using LC-MS/MS. veeprho.comscispace.com

Strategic Use of Ceftriaxone-d3 Disodium Salt as an Internal Standard in LC-MS/MS Assays for Biological Matrices.

Ceftriaxone-d3 Disodium Salt is frequently employed as an internal standard in LC-MS/MS assays to ensure the precise quantification of unlabeled Ceftriaxone in complex biological matrices such as human plasma. veeprho.comnih.gov An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for variability during sample preparation and analysis.

In a typical LC-MS/MS method, after sample preparation, which often involves protein precipitation, the analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. researchgate.netnih.gov The ratio of the analyte's response to the internal standard's response is used for quantification, which helps to mitigate variations in extraction recovery and instrument response.

However, in some method development instances, interference between Ceftriaxone and the Ceftriaxone-d3 signal has been observed in the LC-MS/MS instrument. nih.gov In such cases, an alternative internal standard, such as Cefotaxime, may be utilized. researchgate.netnih.gov

Table 1: LC-MS/MS Parameters for Ceftriaxone Analysis

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govnih.gov |

| Ceftriaxone Transition | m/z 555.0 → 396.1 | nih.govnih.gov |

| Cefotaxime (IS) Transition | m/z 456.0 → 324.0 | nih.govnih.gov |

| Linearity Range | 1.01-200 μg/ml | nih.govnih.gov |

| Correlation Coefficient | > 0.99 | nih.govnih.gov |

Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry through Isotopic Internal Standardization.

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. waters.comchromatographyonline.com This phenomenon occurs in the ion source of the mass spectrometer and can affect the precision and accuracy of the analytical method. chromatographyonline.com

Stable isotope-labeled internal standards like Ceftriaxone-d3 Disodium Salt are considered the gold standard for compensating for matrix effects. scispace.com Because the deuterated internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it is assumed that they will experience similar degrees of ion suppression or enhancement. scispace.com This co-eluting nature allows the internal standard to effectively normalize variations in the analyte signal caused by matrix effects, thereby improving the ruggedness of the bioanalytical method. waters.com

However, it is crucial to verify that the analyte and its stable isotope-labeled internal standard experience the same degree of matrix effect, as differences have been reported for some compounds. waters.com The concentration of the analyte can also influence the extent of ion suppression. nih.gov Therefore, thorough validation, including the assessment of matrix effects in samples from different sources, is essential. nih.govnih.gov

Preclinical Pharmacokinetic and Pharmacodynamic Investigations Utilizing Labeled Analogs in Defined Biological Systems.

Deuterium-labeled compounds like Ceftriaxone-d3 Disodium Salt are valuable tools in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies. veeprho.comnih.gov These investigations are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and therapeutic efficacy.

In Vitro Assessment of Drug Permeability and Transport Kinetics across Cellular Models.

In vitro models using cell monolayers, such as Caco-2 cells, are commonly employed to predict the intestinal permeability of drugs. While specific studies detailing the use of Ceftriaxone-d3 Disodium Salt in these models are not prevalent in the provided search results, the general principle involves applying the labeled compound to one side of the cell layer and measuring its appearance on the other side over time. This allows for the determination of permeability coefficients.

Research has focused on enhancing the poor oral absorption of Ceftriaxone, which is a BCS Class III drug with low permeability. scholarsresearchlibrary.com Studies have investigated the use of absorption enhancers to improve its transport across intestinal membranes. scholarsresearchlibrary.cominnovareacademics.in For instance, the in vitro permeability of Ceftriaxone-loaded nanostructured lipid carriers was found to be 5.06x10⁻⁶ cm/s, suggesting improved permeation through meninges. researchgate.net The release of Ceftriaxone from various formulations is often governed by diffusion mechanisms. scholarsresearchlibrary.commdpi.com

Ex Vivo Tissue Distribution and Accumulation Studies in Animal Models.

Ex vivo studies in animal models are essential for understanding how a drug distributes into different tissues. In these studies, a labeled compound like Ceftriaxone-d3 Disodium Salt can be administered to an animal, and after a specific time, tissues are collected and analyzed for the presence of the labeled drug. This provides valuable information on tissue penetration and accumulation.

For example, ex vivo studies have been conducted to evaluate the drug delivery capability of liposomal Ceftriaxone formulations. nih.gov In one study, liposomal Ceftriaxone showed more efficient drug release compared to free Ceftriaxone in an ex vivo model using chinchilla temporal bones. nih.gov Another study in rats investigated the local tissue response to subcutaneous administration of Ceftriaxone. asm.org Furthermore, the distribution of Ceftriaxone into the brain and its effects on glutamate (B1630785) transporters have been examined in rodent models. nih.gov

Table 2: Ex Vivo and In Vivo Findings for Ceftriaxone

| Study Type | Animal Model | Key Finding | Reference |

| Ex Vivo Drug Release | Chinchilla | Liposomal ceftriaxone showed more efficient release than free ceftriaxone. | nih.gov |

| Ex Vivo Tissue Uptake | Rat | Glutamate uptake was upregulated in ex vivo CA1 hippocampal tissue after ceftriaxone treatment. | nih.gov |

| In Vivo Biodistribution | Rat | The ratio of brain to plasma concentration of ceftriaxone was enhanced with nanostructured lipid carriers. | researchgate.net |

| In Vivo Tumor Suppression | Mouse | Ceftriaxone suppressed lung cancer tumor growth by inhibiting Aurora B. | oup.comnih.gov |

Elucidation of Drug Metabolic Pathways and Metabolite Identification Using Stable Isotope Tracing.

Stable isotope tracing is a powerful technique for elucidating the metabolic fate of a drug. nih.govnih.gov By introducing a labeled compound like Ceftriaxone-d3 Disodium Salt into a biological system, researchers can track the biotransformation of the parent drug into its metabolites. veeprho.com The mass difference between the labeled and unlabeled fragments in the mass spectrometer allows for the confident identification of drug-related metabolites against a complex background of endogenous molecules. frontiersin.org

The metabolism of Ceftriaxone itself is reported to be negligible, with the majority of the drug being eliminated unchanged in the urine and bile. drugbank.comwikipedia.org However, stable isotope tracing remains a critical tool for confirming the absence of significant metabolism and for definitively identifying any minor metabolites that may be formed. veeprho.comnih.gov This approach provides a clear and unambiguous way to follow a molecule through various biochemical reactions. nih.gov

The use of stable isotope-labeled tracers coupled with high-resolution mass spectrometry allows for the analysis of labeling patterns in downstream metabolites, providing valuable qualitative information about their origin and relative rates of production. nih.govresearchgate.net This methodology is becoming increasingly accessible and is a powerful way to understand the impact of various factors on drug metabolism. nih.gov

Application of Ceftriaxone-d3 Disodium Salt in Metabolic Stability Assays (in vitro hepatocytes, microsomes)

Metabolic stability assays are fundamental in vitro studies used to determine the susceptibility of a compound to metabolism by liver enzymes. These assays typically utilize subcellular fractions, such as liver microsomes which are rich in cytochrome P450 (CYP) enzymes, or whole cells like hepatocytes, which contain a broader range of metabolic enzymes. The rate at which the parent compound is eliminated over time provides key parameters like intrinsic clearance (CLint) and half-life (t½). evotec.commdpi.com

In this context, Ceftriaxone-d3 Disodium Salt is employed as an internal standard (IS) to ensure the precision and accuracy of the quantification of Ceftriaxone. veeprho.com During the assay, Ceftriaxone is incubated with a preparation of hepatocytes or microsomes. At specified time points, aliquots are taken, and the enzymatic reaction is stopped. A known concentration of Ceftriaxone-d3 Disodium Salt is then added to each sample before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org

The internal standard helps to correct for variability that can be introduced during sample processing (e.g., protein precipitation, extraction) and during instrumental analysis (e.g., injection volume variations, ion suppression). acs.org By calculating the ratio of the analytical signal of Ceftriaxone to the constant signal of Ceftriaxone-d3 Disodium Salt, a highly reproducible measurement of the remaining parent drug can be achieved at each time point. Although the metabolism of Ceftriaxone is known to be negligible in humans, these assays are crucial for confirming its stability and for regulatory submissions. drugbank.com

The table below illustrates representative data from such an assay, demonstrating how the concentration of Ceftriaxone decreases over the incubation period relative to the stable concentration of the internal standard.

Table 1: Representative Data from an in vitro Metabolic Stability Assay of Ceftriaxone using Ceftriaxone-d3 Disodium Salt as an Internal Standard

| Incubation Time (min) | Ceftriaxone Peak Area | Ceftriaxone-d3 Peak Area (IS) | Normalized Ceftriaxone Response (Analyte/IS) | % Ceftriaxone Remaining |

|---|---|---|---|---|

| 0 | 854,321 | 422,150 | 2.024 | 100.0% |

| 5 | 831,290 | 421,980 | 1.970 | 97.3% |

| 15 | 805,675 | 423,500 | 1.902 | 94.0% |

| 30 | 788,400 | 425,110 | 1.855 | 91.6% |

Identification and Structural Characterization of Ceftriaxone Metabolites via Mass Spectrometry

The use of stable isotope-labeled compounds like Ceftriaxone-d3 Disodium Salt is a powerful technique for the identification and structural characterization of metabolites. medchemexpress.com When a biological sample from a metabolic study is analyzed by mass spectrometry, it contains a complex mixture of endogenous molecules. Distinguishing drug-related metabolites from this background noise can be challenging.

By using a 1:1 mixture of the unlabeled drug (Ceftriaxone) and the labeled drug (Ceftriaxone-d3 Disodium Salt) in an in vitro metabolism study, any metabolite formed will appear in the mass spectrum as a unique "doublet" of peaks. This pair of peaks will have the same chromatographic retention time but will be separated by a mass difference corresponding to the number of deuterium (B1214612) atoms—in this case, 3 Daltons (Da). This characteristic isotopic pattern is a definitive signature that confirms a peak's origin from the parent drug, greatly simplifying metabolite discovery.

Mass spectrometry, particularly LC-MS/MS, is the standard technique for this type of analysis. mdpi.comnih.gov For Ceftriaxone, the precursor ion has a mass-to-charge ratio (m/z) of 555.0. nih.gov Consequently, the deuterated analog, Ceftriaxone-d3, will have a precursor ion at m/z 558.0. If a metabolic transformation occurs, such as hydrolysis or oxidation, the resulting metabolite will also exhibit this 3 Da mass shift between its unlabeled and labeled forms. Fragmentation analysis (MS/MS) of these paired ions can then be used to pinpoint the site of metabolic modification on the molecule. For example, a study noted that in positive ion mode, deuterium-labeled Ceftriaxone (D3) generated fragment ions containing deuterium at m/z 399.0 and 327.0, which could be compared against the fragments of the unlabeled drug (e.g., m/z 396.1) to confirm the structure. nih.gov

The table below shows the expected m/z values for Ceftriaxone and its potential metabolites alongside their d3-labeled counterparts.

Table 2: Expected Mass-to-Charge Ratios (m/z) for Ceftriaxone and its d3-Labeled Metabolites in Mass Spectrometry

| Compound | Molecular Modification | Expected m/z (Ceftriaxone) | Expected m/z (Ceftriaxone-d3) | Mass Shift (Da) |

|---|---|---|---|---|

| Parent Drug | None | 555.0 | 558.0 | 3.0 |

| Hydroxylation Metabolite | +O | 571.0 | 574.0 | 3.0 |

| Hydrolysis Metabolite (β-Lactam Cleavage) | +H₂O | 573.0 | 576.0 | 3.0 |

Investigation of Isotope Effects and Molecular Stability Perturbations with Ceftriaxone D3disodiumsalt

Analysis of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) on Enzymatic and Non-Enzymatic Degradation Pathways of Ceftriaxone (B1232239)

The degradation of Ceftriaxone, like other β-lactam antibiotics, can proceed through several pathways. The primary non-enzymatic route in aqueous solutions is hydrolysis, which involves the cleavage of the strained four-membered β-lactam ring. researchgate.net Another specific pathway for Ceftriaxone involves the cleavage of the C-S bond that links the cephem core to the triazine moiety. researchgate.net Enzymatic degradation can also occur, for instance, through the action of β-lactamases produced by resistant bacteria or enzymes present in biological matrices like feces. fda.govnih.gov

Non-Enzymatic Degradation and Solvent Isotope Effects

A pivotal study investigating the influence of deuterium on Ceftriaxone's stability focused on its degradation in water (H₂O) versus deuterium oxide (D₂O). nih.gov This research provides a clear demonstration of a solvent kinetic isotope effect (SKIE), where the solvent itself participates in the rate-determining step of the degradation reaction. By monitoring the decomposition of Ceftriaxone at a neutral pH, a notable stabilizing effect was observed when H₂O was replaced with D₂O. researchgate.netnih.gov

The degradation kinetics were evaluated using HPLC and quantitative ¹H NMR spectroscopy, revealing a slower rate of decomposition in the deuterated solvent. nih.gov Computational analysis through quantum-chemical calculations was employed to understand the molecular processes behind this observation. The calculations indicated that the hydrolysis of the β-lactam ring is the more favorable degradation pathway compared to the C-S bond cleavage. researchgate.net The stabilizing effect of D₂O was rationalized by the higher energy barrier for the deuterium transfer from the solvent molecule during the hydrolysis reaction compared to the proton transfer from H₂O. researchgate.net

| Solvent Medium | Degradation Observation | Implied Kinetic Isotope Effect | Reference |

| H₂O (Water) | Baseline degradation rate observed. | kH | researchgate.net |

| D₂O (Deuterium Oxide) | Significantly slower degradation rate compared to H₂O. | kD | nih.gov |

| Mixture of H₂O/D₂O | Degradation rate is intermediate, correlating with the concentration of D₂O. | - | dntb.gov.ua |

| Overall Effect | The ratio kH/kD > 1, confirming a primary kinetic isotope effect where the O-H (or O-D) bond is broken in the rate-limiting step of hydrolysis. | Primary SKIE | researchgate.net |

This interactive table summarizes the observed solvent kinetic isotope effects on the non-enzymatic degradation of Ceftriaxone.

Enzymatic Degradation Pathways

Ceftriaxone exhibits a high degree of stability against many common β-lactamases, which is a key feature of third-generation cephalosporins. fda.gov However, certain enzymes can still contribute to its breakdown. For example, inactivation of Ceftriaxone by fecal enzyme preparations has been reported, suggesting a route for metabolic degradation in the gut. nih.gov

To date, specific studies analyzing the Deuterium Kinetic Isotope Effect on the enzymatic degradation of a deuterated Ceftriaxone substrate (i.e., Ceftriaxone-d3 Disodium (B8443419) Salt) are not extensively documented in the scientific literature. Theoretically, if a C-H bond at a deuterated position is cleaved during the enzymatic process, a DKIE would be expected, potentially slowing the rate of metabolism. However, without experimental data, the magnitude and significance of such an effect on Ceftriaxone's enzymatic stability remain speculative.

Comparative Stability Profiles of Ceftriaxone and Ceftriaxone-d3 Disodium Salt in Various In Vitro Media and Controlled Environments

The stability of Ceftriaxone is highly dependent on environmental factors such as pH, temperature, and the composition of the medium. veeprho.comresearchgate.net Acidic conditions, for instance, can lead to substantial degradation. wellcomeopenresearch.org While direct comparative stability data for Ceftriaxone-d3 Disodium Salt is scarce, as it is primarily documented as a stable isotope-labeled internal standard for mass spectrometry, the solvent isotope effect studies provide a strong basis for inferring its potential for enhanced stability. wellcomeopenresearch.orgmedchemexpress.com

pH-Dependent Stability

Studies on non-deuterated Ceftriaxone have systematically evaluated its stability across a range of pH values. The degradation is significantly influenced by the pH of the solution. One study found that over a 6-hour period, Ceftriaxone is relatively stable (less than 10% degradation) in a pH range of 6.5 to 8.5. However, at a more acidic pH of 5.5, degradation was markedly more rapid. Another investigation noted that acidic storage conditions (pH of about 2) led to substantial degradation, with only 5% of the initial concentration remaining after two days at 4°C. wellcomeopenresearch.org In contrast, solutions at a neutral pH retained 95-100% of the initial concentration under the same conditions. wellcomeopenresearch.org

Temperature and Medium Effects

Temperature is another critical factor. The hydrolysis of Ceftriaxone in ultrapure water is significantly faster at 25°C compared to 4°C. nih.gov The composition of the aqueous medium also plays a role; hydrolysis was found to be slower in natural water compared to ultrapure water, suggesting the presence of stabilizing or interacting components in the environmental matrix. nih.gov

Inferred Stability of Ceftriaxone-d3 Disodium Salt

The enhanced stability of Ceftriaxone in D₂O provides the most direct evidence for the stabilizing potential of deuterium. The research demonstrating a slower rate of hydrolytic decomposition in D₂O suggests that a deuterated version of the Ceftriaxone molecule itself could exhibit greater intrinsic stability against non-enzymatic degradation pathways that involve the cleavage of a deuterated bond. researchgate.netnih.gov

| Condition | Ceftriaxone Stability (in H₂O-based media) | Inferred Stability with Deuterium (based on SKIE studies) | Reference |

| pH 5.5 | Significant and rapid degradation. | Potentially slower degradation, but likely still unstable due to strong pH effect. | |

| pH 6.5 - 7.5 | Relatively high stability; maximal stability observed around pH 7.5. | Enhanced stability; the kinetic isotope effect would further slow the already moderate rate of hydrolysis. | nih.gov |

| pH ~2 | Substantial degradation (95% loss after 2 days at 4°C). | Potentially slower degradation, but acidic hydrolysis would likely remain a significant pathway. | wellcomeopenresearch.org |

| Temperature (25°C vs 4°C) | Degradation is significantly faster at 25°C than at 4°C. | The stabilizing isotope effect would be present at both temperatures, preserving more of the compound over time. | nih.gov |

| Aqueous Solution (Ultrapure Water) | Serves as a baseline for hydrolysis. | Slower hydrolysis due to the solvent kinetic isotope effect (kH/kD > 1). | researchgate.netnih.gov |

This interactive table provides a comparative overview of Ceftriaxone stability under various conditions and the inferred enhancement based on deuterium kinetic isotope effect studies.

Ceftriaxone D3disodiumsalt in Mechanistic and Resistance Studies As an Analytical Tool

Role of Labeled Ceftriaxone (B1232239) in Analytical Assays for Investigating Antimicrobial Mechanism of Action at a Molecular Level (In Vitro)

The primary mechanism of action for ceftriaxone is the inhibition of bacterial cell wall synthesis. pfizer.comresearchgate.net It achieves this by selectively and irreversibly binding to essential bacterial enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of the peptidoglycan layer that forms the cell wall. researchgate.net

In vitro analytical assays designed to investigate this mechanism at a molecular level depend on the precise quantification of the antibiotic's interaction with its target. This is where Ceftriaxone-d3 Disodium (B8443419) Salt serves as a critical analytical tool. When studying the binding affinity of ceftriaxone to purified PBPs or its inhibitory concentration in bacterial cultures, researchers require highly accurate measurements of the drug concentration.

By adding a known quantity of Ceftriaxone-d3 Disodium Salt to the experimental sample, it serves as an internal standard. nih.govnucleosyn.com During LC-MS/MS analysis, the ratio of the unlabeled ceftriaxone to the labeled standard is measured. This method corrects for any variability or loss of analyte during sample preparation and analysis, leading to significantly improved precision and accuracy in quantification. nih.gov Although a study noted that the naturally abundant isotope of ceftriaxone could potentially interfere with the ceftriaxone-D3 signal in an LC-MS/MS instrument, the use of stable isotope-labeled compounds is a well-established strategy to enhance the reliability of bioanalytical methods. nih.gov This precision is fundamental for determining key parameters like binding constants and inhibition kinetics, which underpin the molecular understanding of ceftriaxone's bactericidal effects.

Table 1: Analytical Properties of Ceftriaxone-d3 Disodium Salt

| Property | Description | Relevance in Mechanistic Studies |

| Isotopic Labeling | Contains three deuterium (B1214612) (D) atoms in place of hydrogen atoms on the methoxy (B1213986) group. veeprho.comlgcstandards.com | Provides a distinct mass-to-charge ratio (m/z) for differentiation from the unlabeled compound in mass spectrometry. nih.gov |

| Chemical Purity | Typically supplied with high chemical purity (e.g., >95%). nucleosyn.comlgcstandards.com | Ensures that analytical signals are not confounded by impurities. |

| Internal Standard | Used as an internal standard for quantitative analysis by LC-MS/MS. veeprho.comnih.govnucleosyn.com | Corrects for analytical variability, enabling precise and accurate quantification of ceftriaxone in complex biological matrices. veeprho.comnih.gov |

| Molecular Formula | C₁₈H₁₃D₃N₈Na₂O₇S₃ | Defines the exact elemental composition and mass for precise instrument calibration. |

Utility in Biochemical and Microbiological Studies of Antimicrobial Resistance Mechanisms (e.g., β-lactamase kinetics, penicillin-binding protein studies) via Precise Quantification

The emergence of bacterial resistance to antibiotics is a significant global health concern. nih.gov For ceftriaxone, the primary mechanisms of resistance involve hydrolysis by β-lactamase enzymes and the alteration of penicillin-binding proteins (PBPs). pfizer.comdrugbank.comnih.gov Ceftriaxone-d3 Disodium Salt is an essential tool for studying these resistance mechanisms with high precision.

β-Lactamase Kinetics: β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics like ceftriaxone by hydrolyzing the amide bond in the β-lactam ring. drugbank.com To characterize the efficiency of these enzymes, researchers perform kinetic assays to measure how quickly they degrade the antibiotic. In these experiments, ceftriaxone is incubated with a specific β-lactamase, and samples are taken at various time points. The concentration of remaining, intact ceftriaxone is then measured. The use of Ceftriaxone-d3 Disodium Salt as an internal standard in LC-MS/MS assays allows for the precise quantification of ceftriaxone at each time point. This accurate data is crucial for calculating the kinetic parameters (e.g., Kₘ and kcat) of the enzyme, which define its affinity for and catalytic efficiency against ceftriaxone. This information is vital for understanding the threat posed by specific β-lactamases and for developing strategies to overcome them.

Penicillin-Binding Protein (PBP) Studies: Another common resistance mechanism is the modification of the antibiotic's target, the PBPs. pfizer.comdrugbank.com Alterations in the structure of PBPs can reduce their binding affinity for ceftriaxone, rendering the antibiotic less effective. To investigate this, studies compare the binding of ceftriaxone to PBPs from both susceptible and resistant bacterial strains. Research has shown that ceftriaxone effectively binds to essential PBPs in Escherichia coli. researchgate.netnih.gov In such comparative binding assays, precise quantification of the amount of ceftriaxone bound to the PBPs is critical. Ceftriaxone-d3 Disodium Salt enables this precise measurement, allowing researchers to quantify differences in binding affinity and saturation levels between the normal and altered PBPs, thereby elucidating the molecular basis of resistance.

Microbiological Studies: In microbiological studies, the minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. It is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The table below shows MIC data for various bacteria against ceftriaxone, illustrating the spectrum of activity. The precise quantification enabled by labeled standards is foundational to the standardized methods that generate such reliable data.

Table 2: Minimum Inhibitory Concentration (MIC) of Ceftriaxone for Selected Class D β-Lactamases in an E. coli Background

| Class D β-Lactamase | MIC (μg/mL) |

| OXA-23 | >128 |

| OXA-24 | >128 |

| OXA-25 | >128 |

| OXA-26 | >128 |

| OXA-48 | 16 |

| OXA-51 | 0.5 |

| OXA-58 | >128 |

| Data sourced from a study on Class D β-Lactamases. mdpi.com |

Future Research Trajectories and Methodological Advancements for Deuterated Cephalosporins

Emerging Technologies for High-Throughput and Cost-Effective Deuterium (B1214612) Labeling in Pharmaceutical Synthesis

The synthesis of deuterated compounds like Ceftriaxone-d3 Disodium (B8443419) Salt has traditionally been a complex and costly endeavor. However, recent innovations in isotopic labeling are set to revolutionize the production of deuterated active pharmaceutical ingredients (APIs), making them more accessible for research and development.

Key emerging technologies include:

Hydrogen Isotope Exchange (HIE): This technique allows for the direct replacement of hydrogen with deuterium in a molecule, often in the later stages of synthesis, which is more efficient than building a molecule from deuterated precursors. musechem.comsnnu.edu.cn Advances in HIE are focused on using transition-metal catalysts, such as those based on iridium, nickel, and ruthenium, to achieve high selectivity for specific C-H bonds even in complex molecules. snnu.edu.cnx-chemrx.comassumption.edu

Continuous Flow Processes: Continuous flow reactors are being developed for catalytic H/D exchange, offering a scalable, automated, and potentially more cost-effective method for deuteration compared to traditional batch processing. x-chemrx.com This approach can improve reaction efficiency and safety, particularly when using deuterium gas.

Photocatalysis and Electrocatalysis: Light-driven (photocatalytic) and electricity-driven (electrochemical) methods are gaining traction for their mild reaction conditions, which are suitable for sensitive functional groups found in many pharmaceuticals. assumption.eduucl.ac.uk These sustainable approaches can use inexpensive deuterium sources like deuterium oxide (D₂O), significantly reducing costs. snnu.edu.cnresearchgate.netbeilstein-journals.org For example, a tandem electrochemical-chemical reactor has shown promise for the site-selective reductive deuteration of various functional groups using reusable D₂O. researchgate.net

Cost-Effective Catalysts and Reagents: Research is shifting towards the use of earth-abundant and inexpensive transition metals (e.g., iron, manganese) and simple base catalysts (e.g., sodium hydroxide) to replace expensive precious metal catalysts. snnu.edu.cnresearchgate.net The use of D₂O as the deuterium source is a cornerstone of making these processes more economical. researchgate.net

These advancements are crucial for producing not only analytical standards like Ceftriaxone-d3 Disodium Salt but also for the large-scale manufacturing of new deuterated drug candidates. snnu.edu.cn

Expanding the Role of Ceftriaxone-d3 Disodium Salt in Novel Analytical Platforms and Imaging Techniques

The primary application of Ceftriaxone-d3 Disodium Salt is as a stable isotope-labeled internal standard for the quantification of ceftriaxone (B1232239) in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govmedchemexpress.com This is essential for pharmacokinetic studies, which track a drug's absorption, distribution, metabolism, and excretion (ADME). assumption.eduacs.orgacs.org In this role, the deuterated standard is added to a biological sample, and because it is chemically identical to the non-labeled drug, it behaves similarly during sample extraction and analysis but is distinguishable by its higher mass. acs.org This allows for highly accurate measurement of the drug's concentration. nih.gov

While effective, one study noted that interference from the naturally occurring isotopes in the unlabeled ceftriaxone could affect the signal of the deuterated standard, a factor that must be considered during method development. nih.gov Beyond this established role, the principles demonstrated by Ceftriaxone-d3 are being extended to more advanced analytical and imaging platforms.

Novel Analytical and Imaging Applications:

| Platform/Technique | Description | Potential Role of Deuterated Cephalosporins | Reference |

|---|---|---|---|

| Mass Spectrometry Imaging (MSI) | Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) allow for the visualization of the distribution of molecules and their isotopes within tissues and even single cells. | A deuterated cephalosporin (B10832234) could be used as a tracer to visually map its penetration and accumulation in specific tissues or bacterial biofilms at a subcellular level, providing critical information for understanding drug delivery and efficacy. | harvard.edu |

| Rapid Antimicrobial Susceptibility Testing (AST) | A novel method uses deuterium labeling of bacterial lipids to monitor bacterial growth. Bacteria grown in D₂O-enriched media incorporate deuterium into their newly synthesized lipids. This uptake can be measured by MALDI-MS. | In this platform, a resistant bacterium will continue to grow and incorporate deuterium in the presence of an antibiotic, while a susceptible bacterium will not. This allows for rapid determination of minimum inhibitory concentration (MIC) and resistance profiles in as little as 30 minutes to 2 hours. | acs.orgnih.gov |

These emerging platforms highlight a shift from using deuterated compounds solely for quantification to employing them as dynamic probes for biological processes and as tools for rapid diagnostics.

Exploration of De Novo Deuterated Cephalosporin Analogs Based on Insights from Ceftriaxone-d3 Disodium Salt Research

Research utilizing Ceftriaxone-d3 Disodium Salt provides crucial data on the metabolic fate of ceftriaxone. nih.govjuniperpublishers.com This knowledge is the foundation for the de novo design of new deuterated cephalosporin analogs with potentially superior therapeutic properties. The "deuterium switch" is a medicinal chemistry strategy where hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots") are replaced with deuterium. ucl.ac.uknih.gov Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, this substitution can slow down metabolism mediated by enzymes like cytochrome P450. juniperpublishers.com

The potential benefits of this approach, which could be applied to new cephalosporins, include:

Reduced Formation of Toxic Metabolites: By blocking or slowing a specific metabolic pathway, deuteration can prevent the formation of undesirable or toxic metabolites, potentially leading to a safer drug profile. juniperpublishers.comnobracat-isotopes.com

Increased Oral Bioavailability: For drugs that experience significant first-pass metabolism in the liver, slowing this process can increase the amount of active drug that reaches systemic circulation after oral administration.

The development of successful deuterated drugs like deutetrabenazine and deucravacitinib (B606291) has validated this strategy, moving it from a niche concept to a mainstream approach in drug discovery. nih.govuniupo.itprecisionbusinessinsights.com The insights gained from using Ceftriaxone-d3 as an analytical tool can directly inform the rational design of the next generation of cephalosporin antibiotics. By identifying the metabolic soft spots of novel cephalosporin candidates, researchers can apply precision deuteration to create new chemical entities with optimized pharmacokinetic properties, potentially leading to more effective and safer treatments for bacterial infections. nobracat-isotopes.comnih.gov This aligns with broader trends in antimicrobial development that focus on the de novo design of novel agents to combat rising antibiotic resistance. nih.govacs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Ceftriaxone-d3 Disodium Salt in biological matrices?

- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

- Stock solution preparation : Clarify whether concentrations refer to the sodium salt or the free base (critical for accurate molarity calculations) .

- Internal standards : Use stable isotopically labeled analogs (e.g., Ceftriaxone-d3) to correct for matrix effects, but note that internal standards are not quantified directly .

- Validation parameters : Include linearity (1–100 µg/mL), precision (CV <15%), and recovery (>80%) for plasma/serum samples .

Q. How should researchers ensure the stability of Ceftriaxone-d3 Disodium Salt in experimental setups?

- Stability protocols :

- Temperature : Store lyophilized powder at -20°C; reconstituted solutions are stable for 24 hours at 4°C.

- Light sensitivity : Protect from UV exposure to prevent photodegradation.

- pH dependence : Stability decreases at pH <5.0; use buffered solutions (pH 6.5–7.5) for in vitro assays .

Q. What are the critical parameters for distinguishing isotopic purity in Ceftriaxone-d3 Disodium Salt?

- Analytical techniques :

- High-resolution mass spectrometry (HRMS) : Confirm deuterium incorporation at three specific sites (e.g., methyl groups) with ≥98% isotopic purity.

- NMR spectroscopy : Use -NMR to verify the absence of non-deuterated peaks in the 1.0–1.5 ppm region .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to account for sodium salt vs. free base discrepancies?

- Experimental design :

- Dose normalization : Convert sodium salt mass to free base equivalents using molecular weight ratios (e.g., Ceftriaxone-d3 Disodium Salt MW / Free Base MW).

- In vivo studies : Monitor sodium ion levels in plasma to assess potential electrolyte imbalances during high-dose administration .

- Data interpretation : Use Bland-Altman plots to compare salt vs. free base pharmacokinetic parameters (e.g., AUC, ) .

Q. What statistical approaches resolve contradictions in pharmacological data for Ceftriaxone-d3 Disodium Salt?

- Contradiction analysis :

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values in multi-endpoint studies (e.g., antimicrobial efficacy vs. toxicity) .

- Meta-analysis : Pool data from independent studies using random-effects models to address variability in MIC (minimum inhibitory concentration) values .

Q. How should researchers validate LC-MS/MS methods for Ceftriaxone-d3 in complex matrices?

- Validation framework :

- Selectivity : Test for interference from endogenous compounds (e.g., albumin) and co-administered drugs.

- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion experiments .

- Cross-validation : Compare results with orthogonal methods (e.g., HPLC-UV) to confirm accuracy .

Q. What strategies mitigate challenges in synthesizing high-purity Ceftriaxone-d3 Disodium Salt?

- Synthetic optimization :

- Deuteration efficiency : Use catalyst screening (e.g., Pd/C under atmosphere) to maximize deuterium incorporation.

- Impurity profiling : Identify byproducts (e.g., Ceftriaxone-d0 or sulfonic acid derivatives) via UPLC-QTOF and establish control thresholds (<0.1%) .

Methodological Best Practices

Q. How to document analytical parameters for regulatory compliance?

- Documentation standards :

- ICH M10 : Report calibration curves, LOD/LOQ, and inter-day precision.

- Data availability : Share raw chromatograms and spectra in repositories like Zenodo .

Q. What ethical and safety protocols apply to handling Ceftriaxone-d3 Disodium Salt?

- Safety measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.